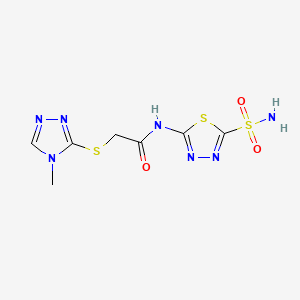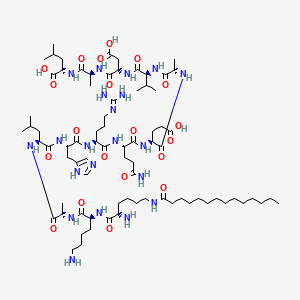
AC3-I, myristoylated
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AC3-I, myristoylated, also known as Autocamtide-3 Derived Inhibitory Peptide, is a biologically active peptide. This compound is a myristoylated form of Autocamtide-3-Derived Inhibitory Peptide, which is a highly specific inhibitor of Calmodulin-Dependent Protein Kinase II. The myristoylation enhances its resistance to proteolysis .
準備方法
Synthetic Routes and Reaction Conditions
AC3-I, myristoylated, is synthesized through a series of peptide synthesis techniques. The process involves the solid-phase peptide synthesis method, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The myristoylation is introduced by coupling myristic acid to the peptide chain .
Industrial Production Methods
The industrial production of this compound, follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography to achieve high purity levels .
化学反応の分析
Types of Reactions
AC3-I, myristoylated, primarily undergoes peptide bond formation and myristoylation reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions
The synthesis of this compound, involves reagents such as protected amino acids, coupling agents like N,N’-Diisopropylcarbodiimide, and myristic acid. The reactions are carried out under controlled conditions to ensure the correct sequence and modifications .
Major Products Formed
The major product formed is the myristoylated peptide, AC3-I, which is then purified to remove any side products or unreacted starting materials .
科学的研究の応用
AC3-I, myristoylated, has several scientific research applications:
Chemistry: Used as a tool to study peptide synthesis and modifications.
Biology: Acts as a specific inhibitor of Calmodulin-Dependent Protein Kinase II, making it valuable in studying cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in diseases where Calmodulin-Dependent Protein Kinase II is implicated.
Industry: Utilized in the development of research tools and assays for studying protein kinases .
作用機序
AC3-I, myristoylated, exerts its effects by specifically inhibiting Calmodulin-Dependent Protein Kinase II. The myristoylated peptide binds to the kinase, preventing its activation and subsequent phosphorylation of target proteins. This inhibition disrupts the signaling pathways mediated by Calmodulin-Dependent Protein Kinase II, affecting various cellular processes .
類似化合物との比較
Similar Compounds
Autocamtide-2-Related Inhibitory Peptide, myristoylated: Another myristoylated peptide that inhibits Calmodulin-Dependent Protein Kinase II.
Autocamtide-3: The non-myristoylated form of AC3-I, which is less resistant to proteolysis.
Uniqueness
AC3-I, myristoylated, is unique due to its high specificity for Calmodulin-Dependent Protein Kinase II and its enhanced resistance to proteolysis, making it a valuable tool in research and potential therapeutic applications .
特性
分子式 |
C78H137N21O20 |
|---|---|
分子量 |
1689.1 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-6-(tetradecanoylamino)hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C78H137N21O20/c1-11-12-13-14-15-16-17-18-19-20-21-30-61(101)85-36-25-23-27-51(80)68(109)91-52(28-22-24-35-79)69(110)88-47(8)65(106)95-56(38-44(2)3)74(115)96-57(40-50-42-84-43-87-50)75(116)92-53(29-26-37-86-78(82)83)71(112)93-54(31-33-60(81)100)72(113)94-55(32-34-62(102)103)70(111)89-49(10)67(108)99-64(46(6)7)76(117)97-58(41-63(104)105)73(114)90-48(9)66(107)98-59(77(118)119)39-45(4)5/h42-49,51-59,64H,11-41,79-80H2,1-10H3,(H2,81,100)(H,84,87)(H,85,101)(H,88,110)(H,89,111)(H,90,114)(H,91,109)(H,92,116)(H,93,112)(H,94,113)(H,95,106)(H,96,115)(H,97,117)(H,98,107)(H,99,108)(H,102,103)(H,104,105)(H,118,119)(H4,82,83,86)/t47-,48-,49-,51-,52-,53-,54-,55-,56-,57-,58-,59-,64-/m0/s1 |
InChIキー |
NXFHGWBBQUSFOY-WPBOGAMHSA-N |
異性体SMILES |
CCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
正規SMILES |
CCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-chloro-4-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B12389023.png)
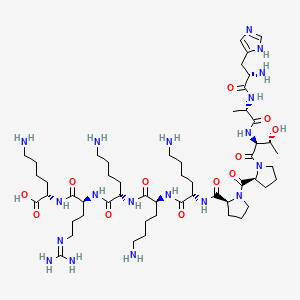
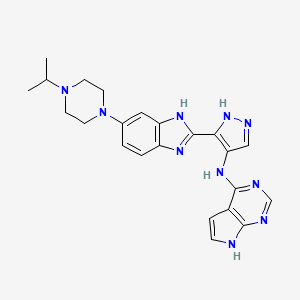
![Indeno[1,2,3-de]quinazoline, 2-(1-piperidinylmethyl)-, 1-oxide](/img/structure/B12389038.png)
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-4,6-dimethoxy-3-[(E)-3-phenylprop-2-enoyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B12389039.png)
![N-{1-[(1s)-3-(Dimethylamino)-1-Phenylpropyl]-1h-Pyrazol-4-Yl}-6,6-Dimethyl-4,5,6,7-Tetrahydro-1h-Indazole-3-Carboxamide](/img/structure/B12389046.png)
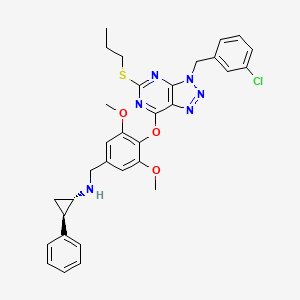




![[(1R,2R,4R,7R,9S,10E,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-1,2,4,7,8,8,9,15-octamethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12389098.png)

